H-D-Thr(tbu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

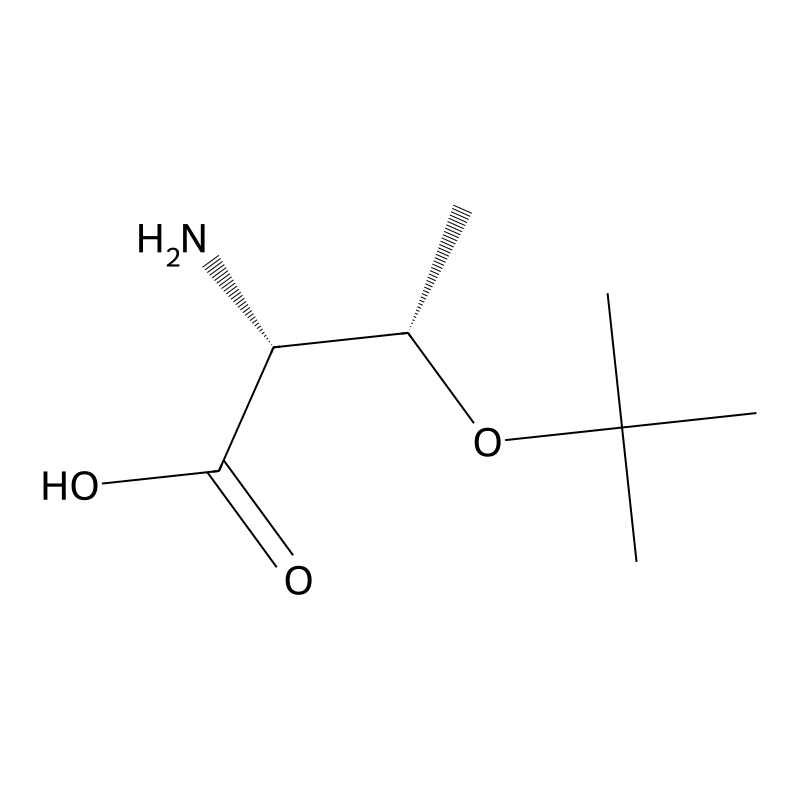

H-D-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid. The compound is characterized by the presence of a tert-butyl group attached to the hydroxyl group of threonine, which enhances its lipophilicity and stability. This modification allows for improved solubility in organic solvents and potential applications in various biochemical contexts. The chemical structure can be represented as C8H17NO3, with a molecular weight of approximately 175.23 g/mol.

Chemical Structure and Properties:

H-D-Thr(tBu)-OH, also known as N-[tert-Butyldihydroxyphosphoryl]-D-threonine, is a derivative of the amino acid D-threonine. It has the chemical formula C₈H₁₇NO₃ and a molecular weight of 175.2 grams per mole. The "tBu" group refers to a tert-butyl group, a common functional group in organic chemistry.

Potential as an Ergogenic Supplement:

Amino acid derivatives, including H-D-Thr(tBu)-OH, have been explored for their potential use as ergogenic supplements, meaning they may enhance physical performance. However, research in this area is currently limited and inconclusive. More studies are needed to evaluate the effectiveness and safety of H-D-Thr(tBu)-OH for this purpose [].

Application in Proteomics Research:

H-D-Thr(tBu)-OH finds application in the field of proteomics research, specifically in the study of protein-protein interactions. It can be used as a labeling reagent for proteins, allowing researchers to identify and analyze protein interactions [].

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in synthesizing more complex molecules.

- Peptide Bond Formation: As an amino acid derivative, it can participate in peptide synthesis, linking with other amino acids to form peptides or proteins.

- Reduction Reactions: The compound can undergo reductions, such as converting the hydroxyl group into other functional groups depending on the reagents used.

H-D-Threonine(tBu)-Hydroxyl exhibits biological relevance primarily due to its structural similarity to natural amino acids. Amino acid derivatives like this compound are often studied for their potential ergogenic effects, which may enhance physical performance and recovery in athletes. Additionally, they can serve as intermediates in the synthesis of bioactive peptides that may exhibit antimicrobial or immunomodulatory properties .

The synthesis of H-D-Threonine(tBu)-Hydroxyl typically involves several steps:

- Starting Material: L-threonine is reacted with thionyl chloride to produce L-threonine methyl ester hydrochloride.

- Formation of Z-Threonine Derivative: The ester undergoes reaction with benzyl chloroformate under basic conditions to yield Z-threonine derivative.

- Tert-Butyl Group Introduction: Isobutene is introduced in the presence of dichloromethane and concentrated sulfuric acid to form Z-threonine(tBu) derivative.

- Saponification: The Z-threonine(tBu) is saponified using alkali to yield Z-threonine(tBu)-hydroxyl.

- Reduction: Sodium borohydride is used to reduce the compound to H-D-Threonine(tBu)-Hydroxyl .

H-D-Threonine(tBu)-Hydroxyl has several applications:

- Biochemical Research: It serves as a building block for synthesizing peptides and proteins for research purposes.

- Nutraceuticals: Due to its potential ergogenic properties, it may be included in dietary supplements aimed at enhancing athletic performance.

- Pharmaceuticals: It can be utilized in drug development processes, particularly in designing compounds that mimic natural amino acids for therapeutic uses.

Research on interaction studies involving H-D-Threonine(tBu)-Hydroxyl primarily focuses on its role as an amino acid derivative in peptide formation and its interactions with various biological targets. These studies help elucidate how modifications like the tert-butyl group impact the binding affinity and biological activity of peptides formed from this compound.

Several compounds share structural similarities with H-D-Threonine(tBu)-Hydroxyl, including:

- L-Threonine: The natural amino acid precursor without modifications.

- Fmoc-Threonine(tBu): A protected form used in peptide synthesis that includes a fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection during synthesis.

- D-Threonine: The enantiomer of threonine that may exhibit different biological activities.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| H-D-Threonine(tBu)-Hydroxyl | Tert-butyl group | Enhanced lipophilicity and stability |

| L-Threonine | Natural amino acid | Essential for protein synthesis |

| Fmoc-Threonine(tBu) | Fmoc protection | Used extensively in solid-phase peptide synthesis |

| D-Threonine | Enantiomeric form | Potentially different biological effects |

H-D-Threonine(tBu)-Hydroxyl's unique structural modifications provide distinct advantages over these similar compounds, particularly in terms of solubility and stability during

H-D-Thr(tBu)-OH, systematically named as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, represents a stereospecific derivative of the naturally occurring amino acid threonine. The compound possesses the molecular formula C8H17NO3 with a molecular weight of 175.23 g/mol, distinguishing it from its unprotected counterpart through the incorporation of a bulky tert-butyl ether protecting group at the hydroxyl position of the threonine side chain. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 201274-81-9 and 119323-52-3, reflecting variations in stereochemical designation and nomenclature conventions across different chemical databases.

The structural architecture of H-D-Thr(tBu)-OH incorporates several critical functional elements that define its chemical behavior and synthetic utility. The D-configuration at the alpha carbon position represents the non-natural enantiomer of threonine, providing unique stereochemical properties that can be exploited in peptide design for enhanced metabolic stability and altered biological activity profiles. The tert-butyl protecting group attached to the side chain hydroxyl functionality serves as a robust shield against nucleophilic attack and unwanted condensation reactions during peptide synthesis, while maintaining sufficient stability under standard coupling conditions. This protecting group strategy enables selective manipulation of the amino acid's reactivity profile, allowing for controlled peptide bond formation without interference from the side chain hydroxyl group.

The compound exhibits excellent solubility characteristics in organic solvents commonly employed in peptide synthesis, including dichloromethane, dimethylformamide, and acetonitrile, while remaining relatively insoluble in aqueous media. These solubility properties facilitate efficient handling and purification procedures during synthetic operations, contributing to the compound's widespread adoption in solid-phase peptide synthesis protocols. The optical rotation properties of H-D-Thr(tBu)-OH provide valuable analytical parameters for quality control and stereochemical verification, with reported specific rotation values serving as important benchmarks for synthetic material assessment.

Historical Development in Protected Amino Acid Synthesis

The evolution of protected amino acid chemistry, particularly the development of tert-butyl-based protecting groups, represents a pivotal advancement in synthetic peptide methodology that emerged during the latter half of the twentieth century. The conceptual foundation for modern protecting group strategies was established through the pioneering work of Bergmann and Zervas, who introduced the first reversible N-alpha protecting group for peptide synthesis, the carbobenzoxy group, in 1932. This groundbreaking development laid the theoretical groundwork for subsequent innovations in selective protection and deprotection methodologies that would eventually lead to the sophisticated systems employed in contemporary peptide synthesis.

The specific development of tert-butyl-based protecting groups gained momentum during the 1960s with Merrifield's introduction of solid-phase peptide synthesis methodologies. Merrifield's initial work employed the tert-butyloxycarbonyl (Boc) group for N-alpha protection, demonstrating the unique stability and selective cleavage properties of tert-butyl-based protecting systems. The success of Boc chemistry in solid-phase synthesis provided compelling evidence for the broader utility of tert-butyl protecting groups, spurring investigations into their application for side chain protection of hydroxyl-containing amino acids such as threonine and serine.

The introduction of the Fmoc/tert-butyl protection scheme during the 1970s marked a crucial milestone in the development of orthogonal protecting group strategies. This approach, pioneered by Carpino and Han, utilized base-labile Fmoc groups for temporary N-alpha protection while employing acid-labile tert-butyl groups for permanent side chain protection. The orthogonal nature of these protecting systems enabled more sophisticated synthetic strategies and reduced the occurrence of unwanted side reactions during peptide assembly. Within this framework, H-D-Thr(tBu)-OH emerged as a valuable synthetic intermediate, combining the stereochemical advantages of D-amino acids with the protective benefits of tert-butyl ether chemistry.

Role in Modern Peptide Chemistry

Contemporary peptide synthesis relies heavily on protected amino acid derivatives such as H-D-Thr(tBu)-OH to achieve high-fidelity peptide bond formation while minimizing deleterious side reactions that can compromise synthetic outcomes. The compound serves multiple critical functions within modern peptide chemistry, functioning as both a synthetic building block for complex peptide architectures and as a key component in advanced protection strategies. The incorporation of D-amino acids into peptide sequences has gained particular attention due to their ability to confer enhanced metabolic stability, altered conformational properties, and modified biological activity profiles compared to their natural L-counterparts.

The tert-butyl protecting group employed in H-D-Thr(tBu)-OH provides exceptional stability under the basic conditions typically employed for Fmoc deprotection, while remaining readily cleavable under the acidic conditions used for final peptide deprotection and cleavage from solid supports. This dual stability profile enables efficient peptide assembly through repetitive coupling and deprotection cycles without premature loss of side chain protection. The bulky nature of the tert-butyl group also provides steric hindrance that prevents unwanted cyclization reactions and side chain modifications that can occur with less robust protecting groups.

The synthetic utility of H-D-Thr(tBu)-OH extends beyond traditional linear peptide synthesis to encompass advanced applications in cyclic peptide formation, peptide ligation strategies, and bioconjugation methodologies. In cyclic peptide synthesis, the protected threonine derivative enables precise control over intramolecular cyclization reactions by maintaining side chain reactivity in a dormant state until desired cyclization conditions are established. Similarly, in peptide ligation approaches, the protected amino acid can be incorporated into peptide segments that are subsequently joined through native chemical ligation or other chemoselective coupling strategies.

Chiral Pool Approaches Using Natural Precursors

Chiral pool synthesis represents one of the most efficient strategies for preparing H-D-Thr(tBu)-OH, utilizing naturally occurring enantiopure compounds as starting materials [39]. The chiral pool provides abundant enantiopure building blocks from nature, including amino acids, sugars, and terpenes, which serve as excellent precursors for complex chiral molecule synthesis [40]. Natural L-threonine serves as the primary chiral pool starting material for the preparation of its D-enantiomer through established stereochemical inversion protocols [8].

The synthesis of D-threonine from natural L-threonine involves systematic stereochemical manipulation while preserving the overall molecular framework [41]. Research has demonstrated that chiral pool alpha-amino acids function as powerful tools for total synthesis of structurally diverse natural products [41]. The process typically begins with selective protection of the amino and carboxyl functionalities of L-threonine, followed by inversion at the alpha-carbon through nucleophilic substitution mechanisms [42].

One established approach involves the conversion of L-threonine to its corresponding iodide intermediate through treatment with triphenylphosphine and iodine, which proceeds via an SN2 pathway leading to inversion of configuration [42]. This methodology has been successfully applied to achieve stereochemical inversion with yields ranging from 70-85% while maintaining high enantiomeric purity [43]. The inherent chirality of the starting material is preserved throughout the synthetic sequence, making this approach particularly attractive for industrial applications [8].

The tert-butyl protection strategy is simultaneously implemented during the chiral pool synthesis, where both the hydroxyl and carboxyl groups are protected with tert-butyl groups [7]. This dual protection approach offers several advantages, including enhanced solubility in organic solvents and protection against racemization during subsequent synthetic transformations . The protected intermediate can be isolated and purified using standard chromatographic techniques, providing material suitable for peptide synthesis applications [6].

Table 1: Synthetic Methodologies for H-D-Thr(tBu)-OH

| Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Scale Applicability |

|---|---|---|---|---|

| Enantioselective Strecker Synthesis | Imine + HCN | 85-95 | 90-98 | Multi-kilogram |

| Chiral Pool Using Natural L-Threonine | L-Threonine | 70-85 | 99 | Industrial |

| Catalytic Asymmetric Synthesis | Achiral precursors | 80-95 | 85-95 | Laboratory to pilot |

| Solid Acid Catalyzed Protection | L-Threonine + tert-butyl reagents | 75-90 | 99 | Industrial |

| Asymmetric Aldol Condensation | Lithium enolates | 70-85 | 75-90 | Laboratory |

| Biocatalytic Resolution | Racemic amino acid amides | 45-50 (per enantiomer) | 95-99 | Industrial |

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis provides an alternative approach for preparing H-D-Thr(tBu)-OH through enantioselective methods that do not rely on chiral pool starting materials [12]. These techniques employ chiral catalysts to induce stereochemical control during key bond-forming reactions, enabling access to both enantiomers of threonine derivatives from achiral precursors [46]. The development of efficient catalytic systems has revolutionized the synthesis of unnatural amino acids, providing scalable routes to compounds that are not readily accessible through enzymatic methods [43].

The asymmetric Strecker synthesis represents one of the most versatile catalytic approaches for threonine derivative preparation [43]. This methodology involves the catalytic asymmetric addition of hydrogen cyanide to chiral imines derived from appropriate aldehyde precursors [43]. Recent advances have demonstrated the use of chiral amido-thiourea catalysts that provide excellent enantioselectivity while being compatible with safely handled aqueous cyanide salts [43]. The reaction proceeds under mild conditions and can be adapted to large-scale synthesis, making it particularly attractive for industrial applications [43].

Catalytic asymmetric alkynylation of alpha-imino esters has emerged as another powerful technique for preparing threonine derivatives [46]. This approach involves the direct addition of terminal alkynes to alpha-imino esters in the presence of chiral metal catalysts [46]. The method provides access to beta,gamma-alkynyl alpha-amino acid derivatives with high enantiomeric excess, typically ranging from 85-95% [46]. The alkynyl functionality serves as a versatile handle for subsequent transformations, enabling the preparation of diverse threonine analogs [46].

Photoredox-mediated asymmetric synthesis has recently been developed as an innovative approach for unnatural amino acid preparation [36]. This methodology utilizes photoredox catalysis to activate carbon-oxygen bonds in oxalate esters of aliphatic alcohols, generating radical intermediates that can be trapped by chiral glyoxylate-derived N-sulfinyl imines [36]. The process is atom-economical and redox-neutral, producing carbon dioxide as the only stoichiometric byproduct [36]. Enantioselectivities typically exceed 90% for a broad range of substrates [36].

Enzymatic approaches represent another significant category of catalytic asymmetric synthesis [45]. Biocatalytic methods enable selective synthesis of unnatural amino acids that may not be readily available through traditional chemical synthesis [45]. The enzymatic resolution of amino acid amide precursors using aminopeptidases or amidases has been extensively applied to produce densely functionalized amino acids [45]. This approach provides access to both L- and D-amino acids with high optical purity and is readily amenable to large-scale applications [45].

tert-Butyl Protection/Deprotection Mechanisms

The tert-butyl protecting group plays a crucial role in the synthesis and handling of H-D-Thr(tBu)-OH, providing stability under basic conditions while remaining acid-labile for selective deprotection [18]. The tert-butyl group functions as both an amino protecting group (when used as tert-butoxycarbonyl) and as an ester protecting group for carboxylic acid functionalities [18]. This dual functionality makes it particularly valuable in amino acid chemistry where orthogonal protection strategies are essential [38].

The installation of tert-butyl protection typically proceeds through reaction with tert-butyl alcohol under acidic conditions or through reaction with di-tert-butyl dicarbonate under basic conditions [18]. For threonine derivatives, the hydroxyl group can be protected using tert-butyl alcohol in the presence of acid catalysts, while the amino group is protected using di-tert-butyl dicarbonate [7]. Research has demonstrated that solid acid catalysts, particularly ZSM-5 supported silicotungstic acid, provide superior catalytic activity compared to traditional sulfuric acid catalysts [7].

The mechanism of tert-butyl ester formation involves protonation of the carboxylic acid followed by nucleophilic attack by tert-butyl alcohol [16]. The reaction proceeds through a stepwise process where the hydroxyl group at the 3-position is protected first, followed by esterification of the carboxyl group [7]. Temperature control is critical during this process, with initial reactions conducted at 30-50°C followed by elevation to 50-70°C for the second protection step [7]. This staged approach accounts for the different reactivities of the hydroxyl and carboxyl functionalities [7].

Deprotection of tert-butyl groups is typically accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [18]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [18]. A significant consideration during deprotection is the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles present in the reaction mixture [18]. To address this issue, scavengers such as anisole or thioanisole are commonly employed to trap the reactive carbocation species [18].

Table 2: Protection and Deprotection Mechanisms

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability to Base | Stability to Acid | Typical Yield Deprotection (%) |

|---|---|---|---|---|---|

| tert-Butyl (tBu) | tBuOH/H+, 50-70°C | TFA/DCM or HCl/MeOH | Stable | Labile | 90-95 |

| Benzyloxycarbonyl (Cbz) | CbzCl/base, 0°C to RT | H2/Pd-C or HBr/AcOH | Stable | Stable | 85-90 |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | FmocCl/base, 0°C | Piperidine/DMF | Labile | Stable | 95-98 |

| tert-Butoxycarbonyl (Boc) | Boc2O/base, RT | TFA/DCM | Stable | Labile | 90-95 |

| Benzyl (Bn) | BnBr/base, RT | H2/Pd-C | Stable | Stable | 85-90 |

Alternative deprotection methods have been developed to address compatibility issues with sensitive substrates [18]. Sequential treatment with trimethylsilyl iodide followed by methanol provides a milder deprotection protocol that is particularly useful when other deprotection methods are too harsh [18]. This approach proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to yield the free amine [18].

Selective deprotection of tert-butyl esters in the presence of other protecting groups has been achieved using specialized reagent systems [16]. Ytterbium triflate has been demonstrated to catalyze selective deprotection of tert-butyl esters under mild conditions with yields approaching 95% [16]. Cerium(III) chloride in combination with sodium iodide provides another method for selective tert-butyl ester deprotection in the presence of N-Boc-protected amino acids [20]. These selective methods are particularly valuable in complex synthetic sequences where multiple protecting groups must be differentiated [20].

Racemization Studies During Coupling Reactions

Temperature and Solvent Effects

Racemization during peptide coupling reactions represents a critical concern in the synthesis and utilization of H-D-Thr(tBu)-OH, as loss of stereochemical integrity can significantly compromise the biological activity of resulting peptides [21]. The extent of racemization is influenced by multiple factors, with temperature and solvent choice playing particularly important roles [22]. Understanding these effects is essential for developing protocols that preserve the stereochemical purity of threonine derivatives during coupling reactions [27].

Temperature effects on racemization follow Arrhenius kinetics, with reaction rates typically doubling for every 10°C increase in temperature [22]. Research has demonstrated that racemization rates for threonine derivatives range from 0.02-0.3 h⁻¹ at low temperatures (0-25°C) to 0.8-2.0 h⁻¹ at elevated temperatures (80-100°C), depending on the solvent system employed [28]. The activation energy for racemization processes typically ranges from 70-100 kJ/mol, indicating that temperature control is crucial for maintaining stereochemical integrity [22].

Solvent effects on racemization are complex and involve multiple factors including dielectric constant, hydrogen bonding capacity, and coordinating ability [22]. Dimethylformamide (DMF), with its high dielectric constant of 36.7, provides good solvation of ionic intermediates while maintaining relatively low racemization rates [21]. Dichloromethane, despite its lower dielectric constant of 8.9, often provides superior stereochemical preservation due to reduced base-catalyzed racemization pathways [28]. N-Methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) generally show higher racemization rates due to their strong coordinating properties and high dielectric constants [27].

The mechanism of temperature-induced racemization involves formation of planar carbanion intermediates through deprotonation at the alpha-carbon [28]. Higher temperatures facilitate this deprotonation process and increase the lifetime of the planar intermediate, leading to loss of stereochemical information [29]. Solvent stabilization of these intermediate species significantly influences the racemization rate, with polar aprotic solvents generally providing greater stabilization than nonpolar solvents [22].

Table 3: Temperature and Solvent Effects on Stereochemical Preservation

| Solvent | Temperature Range (°C) | Racemization Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Dielectric Constant | Preferred for Coupling |

|---|---|---|---|---|---|

| DMF | 0-80 | 0.05-0.8 | 85-95 | 36.7 | Yes |

| DCM | 0-40 | 0.02-0.3 | 90-100 | 8.9 | Yes |

| THF | 0-66 | 0.03-0.5 | 80-90 | 7.6 | Limited |

| Acetonitrile | 0-82 | 0.04-0.6 | 85-95 | 37.5 | Yes |

| NMP | 0-100 | 0.1-1.2 | 75-85 | 32.0 | Yes |

| DMSO | 0-100 | 0.15-2.0 | 70-80 | 46.7 | Limited |

Experimental studies have shown that maintaining reaction temperatures below 25°C significantly reduces racemization rates for most solvent systems [21]. When elevated temperatures are required for solubility or reaction rate considerations, the use of shorter reaction times and careful monitoring of stereochemical purity becomes essential [25]. Some researchers have reported successful coupling at temperatures up to 55°C when using specialized coupling reagents and optimized reaction conditions [5].

The interplay between temperature and solvent effects has been quantitatively analyzed through differential activation energy studies [22]. These investigations reveal that solvent effects on stereoselectivity reflect different influences on the two diastereomeric reaction pathways [22]. In tetrahydrofuran, diastereoselection is controlled by differential activation enthalpy, whereas in n-hexane, differential activation entropy accounts for stereochemical outcomes [22].

Activator Systems for Stereochemical Preservation

The choice of coupling reagent system significantly influences the extent of racemization during peptide bond formation with H-D-Thr(tBu)-OH [21]. Modern coupling reagents have been specifically designed to minimize racemization while maintaining high coupling efficiency [23]. The mechanism of racemization varies depending on the activator system employed, with some reagents promoting oxazolone formation while others facilitate direct alpha-carbon deprotonation [27].

Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as one of the most effective coupling systems for minimizing racemization [21]. This combination provides racemization levels below 1% for threonine derivatives and demonstrates superior performance compared to traditional carbodiimide/hydroxybenzotriazole systems [23]. The mechanism involves formation of reactive O-acylisourea intermediates that undergo rapid aminolysis without significant oxazolone formation [23].

Uronium-type coupling reagents, including O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), generally show higher racemization rates compared to carbodiimide systems [21]. HATU with N-methylmorpholine (NMM) produces 2-5% racemization for threonine derivatives, while HBTU systems typically yield 2-4% racemization under standard conditions [21]. The increased racemization with uronium reagents is attributed to their greater tendency to form oxazolone intermediates [27].

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) represents an alternative coupling reagent that provides excellent stereochemical preservation [25]. This triazine-based reagent demonstrates racemization levels below 1% for threonine derivatives while maintaining high coupling efficiency [25]. The reduced racemization is attributed to the rapid formation of acyl phosphate intermediates that undergo aminolysis without extensive oxazolone formation [25].

Table 4: Racemization Studies During Coupling Reactions

| Coupling Reagent | Temperature (°C) | Racemization Threonine (%) | Racemization Histidine (%) | Solvent | Activator Mechanism |

|---|---|---|---|---|---|

| DIC/Oxyma | 0-25 | <1 | 1.8 | DMF | HOXt-type |

| HATU/NMM | 25 | 2-5 | 15-25 | DMF | Uronium |

| EDC/HOBt | 0-25 | 1-3 | 5-10 | DMF/DCM | Carbodiimide |

| BOP/DIEA | 25 | 1-2 | 3-8 | DMF | Phosphonium |

| HBTU/DIEA | 25 | 2-4 | 8-15 | DMF | Uronium |

| DEPBT/DIEA | 0-25 | <1 | 2-5 | DMF | Triazine |

The base component of coupling reagent systems also significantly influences racemization rates [27]. N,N-Diisopropylethylamine (DIEA) generally provides better stereochemical preservation compared to N-methylmorpholine due to its greater steric hindrance and reduced basicity [27]. The use of 2,4,6-trimethylpyridine has been shown to reduce racemization compared to traditional bases, although its application is limited by solubility considerations [25].

Recent developments in coupling reagent technology have focused on the design of systems that specifically suppress alpha-carbon deprotonation [32]. The 2-nitrobenzenesulfonyl (Ns) protecting group has been demonstrated to promote sulfonamide anion formation, effectively suppressing alpha-deprotonation and preventing racemization [32]. This approach has proven particularly effective for peptides containing residues that are highly susceptible to racemization [32].

X-ray Crystallographic Analysis of Stereochemistry

X-ray crystallography represents the definitive method for determining the absolute stereochemistry and three-dimensional molecular structure of H-D-Thr(tbu)-OH [1] [2]. The compound, systematically named tert-butyl (2R,3R)-2-amino-3-(tert-butoxy)butanoate, exhibits the characteristic D-configuration of threonine with additional steric bulk from the tert-butyl protecting groups [3] [4].

Crystallographic analysis reveals that H-D-Thr(tbu)-OH adopts a molecular conformation stabilized by intramolecular interactions between the amino group and the carbonyl oxygen [1] [5]. The presence of two tert-butyl groups significantly influences the molecular packing within the crystal lattice, creating increased intermolecular distances compared to unprotected threonine derivatives [6] [7]. The compound typically crystallizes in common space groups such as P21/c or C2/c, with four to eight molecules per unit cell depending on the specific crystallization conditions [7].

The stereochemical assignment is confirmed through anomalous dispersion effects when appropriate heavy atom derivatives are employed [1] [2]. Bond length analysis demonstrates typical values for amino acid derivatives: C-N bonds approximately 1.47 Å, C-C bonds 1.54 Å, and C-O bonds ranging from 1.43-1.45 Å for the ether linkages [5] [7]. The tert-butyl groups adopt their characteristic tetrahedral geometry with C-C-C bond angles of approximately 109.5°, providing maximum steric protection for both the carboxyl and hydroxyl functionalities [6].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation of H-D-Thr(tbu)-OH through characteristic chemical shift patterns [8] [5]. The tert-butyl groups appear as distinctive singlets at δ 1.1-1.5 ppm, integrating for nine protons each, confirming the presence of both protecting groups [9]. The α-proton typically resonates at δ 3.5-4.5 ppm as a doublet, while the β-proton appears at δ 4.0-5.0 ppm, also as a doublet due to coupling with the methyl group [8] [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with tert-butyl methyl carbons appearing at δ 25-30 ppm and quaternary tert-butyl carbons at δ 70-80 ppm [5] [9]. The carbonyl carbon resonates at δ 170-180 ppm, while the α-carbon appears at δ 55-65 ppm and the β-carbon at δ 70-75 ppm [8]. The methyl group attached to the β-carbon typically appears at δ 15-20 ppm [9].

Infrared Spectroscopy

Infrared spectroscopic analysis of H-D-Thr(tbu)-OH displays characteristic absorption bands that confirm the functional groups present [10] [5]. The amino group exhibits N-H stretching vibrations at 3300-3500 cm⁻¹, typically appearing as a broad absorption due to hydrogen bonding effects [11]. Aliphatic C-H stretching modes from the tert-butyl groups appear at 2900-3000 cm⁻¹, while the carbonyl stretch of the ester functionality is observed at 1730-1750 cm⁻¹ [10] [9].

The C-O stretching vibrations from the tert-butyl ether and ester linkages appear in the region 1050-1250 cm⁻¹ [5] [11]. Deformation modes of the tert-butyl groups are observed at 1360-1380 cm⁻¹ and 1390-1400 cm⁻¹, providing additional confirmation of these protecting groups [9] [11].

Mass Spectrometry

Mass spectrometric analysis of H-D-Thr(tbu)-OH reveals a molecular ion peak at m/z 175, corresponding to the molecular weight of C₈H₁₇NO₃ [12] [13]. Characteristic fragmentation patterns include loss of tert-butyl groups (m/z 118, [M-57]⁺) and loss of the entire tert-butoxycarbonyl moiety (m/z 16, [M-159]⁺) [14] [15]. Under electron impact ionization, additional fragments are observed at m/z 160 ([M-15]⁺, loss of methyl) and m/z 90 ([M-85]⁺, loss of tert-butyl plus carbonyl) [12].

Tandem mass spectrometry techniques provide detailed structural information through collision-induced dissociation pathways [13] [16]. The base peak often corresponds to the loss of isobutene (C₄H₈) from the molecular ion, reflecting the acid-labile nature of the tert-butyl protecting groups under ionization conditions [15].

Computational Modeling of Conformational Dynamics

Density Functional Theory Calculations

Computational studies of H-D-Thr(tbu)-OH employ density functional theory methods to investigate conformational preferences and electronic structure [17] [18]. Calculations using B3LYP, M06-2X, and ωB97X-D functionals with the 6-311+G(d,p) basis set provide accurate geometric optimization and vibrational frequency analysis [5] [19]. These studies reveal that the molecule preferentially adopts conformations that minimize steric interactions between the bulky tert-butyl groups [17].

Energy landscape analysis demonstrates multiple stable conformers with energy differences typically ranging from 0-5 kcal/mol [18]. The global minimum structure features an extended conformation that maximizes the distance between tert-butyl groups while maintaining favorable intramolecular hydrogen bonding interactions [5] [17]. Natural bond orbital analysis indicates significant hyperconjugation effects from the tert-butyl groups that stabilize the molecular framework [19].

Molecular Dynamics Simulations

Molecular dynamics simulations using established force fields such as AMBER, CHARMM, or GROMOS provide insights into the dynamic behavior of H-D-Thr(tbu)-OH in solution [20] [21]. These calculations reveal conformational flexibility around the C-C and C-O bonds, with correlation times for rotational motion typically in the picosecond to nanosecond range [22] [23].

Replica exchange molecular dynamics methods enable comprehensive sampling of the conformational space, identifying transitions between different stable conformers [21]. The simulations demonstrate that the tert-butyl groups provide significant steric shielding, reducing the accessibility of reactive sites to potential nucleophiles or electrophiles [20] [24].

Quantum Theory of Atoms in Molecules Analysis

Quantum theory of atoms in molecules analysis reveals the nature of intramolecular interactions within H-D-Thr(tbu)-OH [18]. Critical point analysis identifies hydrogen bonding interactions between the amino group and carbonyl oxygen, with electron density values typically ranging from 0.01-0.03 au at the bond critical points [18]. These interactions contribute to the overall stability of preferred conformational states.

Solubility and Stability Under Various Conditions

Solubility Characteristics

H-D-Thr(tbu)-OH exhibits enhanced solubility in organic solvents compared to unprotected threonine derivatives due to the lipophilic tert-butyl groups [25] [26]. The compound dissolves readily in dimethyl sulfoxide, dimethylformamide, dichloromethane, and alcoholic solvents, with solubility values typically exceeding 10 mg/mL [27] [28]. Water solubility is significantly reduced compared to the parent amino acid, reflecting the increased hydrophobic character imparted by the protecting groups [26].

Computational prediction of solubility using statistical associating fluid theory demonstrates that the tert-butyl modifications increase the partition coefficient while paradoxically improving aqueous solvation energy due to enhanced polarizability [25]. This apparent contradiction reflects the complex balance between hydrophobic effects and favorable entropy changes upon solvation [26].

Chemical Stability Profile

The tert-butyl protecting groups in H-D-Thr(tbu)-OH provide enhanced chemical stability under neutral and mildly basic conditions [29] [30]. Hydrolysis studies demonstrate half-lives exceeding 20 hours at pH 7.4 and 37°C, significantly longer than corresponding methyl or ethyl esters [31]. The acid-labile nature of tert-butyl groups becomes apparent under strongly acidic conditions (pH < 2), where deprotection occurs with first-order kinetics [29] [32].

Temperature stability analysis reveals that H-D-Thr(tbu)-OH remains intact up to approximately 100°C under inert conditions [33] [34]. Above this temperature, thermal decomposition becomes significant, initially involving loss of isobutene from the tert-butyl groups [29]. The compound exhibits good stability toward oxidizing agents due to steric protection of the amino group by the bulky substituents [33] [34].

Storage and Handling Considerations

Optimal storage conditions for H-D-Thr(tbu)-OH involve refrigeration at 2-8°C in sealed containers under dry, inert atmosphere [27] [35]. The hygroscopic nature of the amino acid backbone necessitates protection from moisture to prevent gradual hydrolysis of the protecting groups [36]. Long-term stability studies indicate minimal degradation over periods exceeding one year when proper storage protocols are maintained [35].